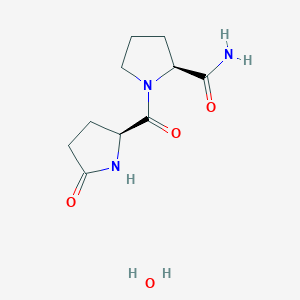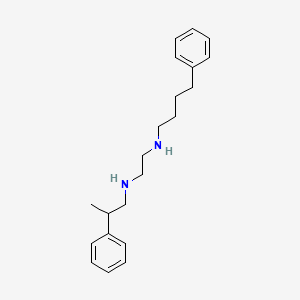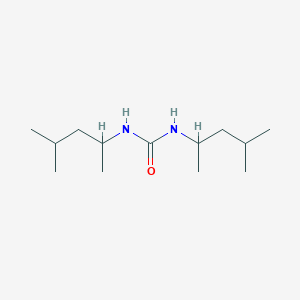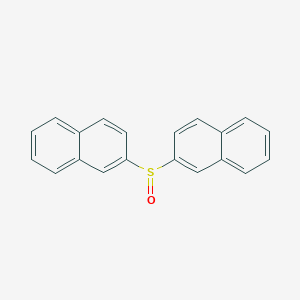
Naphthalene, 2,2'-sulfinylbis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 2,2’-sulfinylbis- is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a sulfinyl group (-SO-) bridging two naphthalene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-sulfinylbis- typically involves the sulfonation of naphthalene followed by oxidation. One common method involves the reaction of naphthalene with concentrated sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then oxidized using an appropriate oxidizing agent to introduce the sulfinyl group, resulting in the formation of Naphthalene, 2,2’-sulfinylbis-.
Industrial Production Methods
Industrial production of Naphthalene, 2,2’-sulfinylbis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-sulfinylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Scientific Research Applications
Naphthalene, 2,2’-sulfinylbis- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-sulfinylbis- involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A related compound with a sulfonic acid group instead of a sulfinyl group.
Naphthalene-1-sulfonic acid: Another isomer with the sulfonic acid group at a different position on the naphthalene ring.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at positions 2 and 6.
Uniqueness
Naphthalene, 2,2’-sulfinylbis- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. This uniqueness makes it valuable for specific applications where the sulfinyl group plays a crucial role in the compound’s behavior and interactions.
Properties
CAS No. |
647829-48-9 |
|---|---|
Molecular Formula |
C20H14OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfinylnaphthalene |
InChI |
InChI=1S/C20H14OS/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |
InChI Key |
RQBLYNYUENDPFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


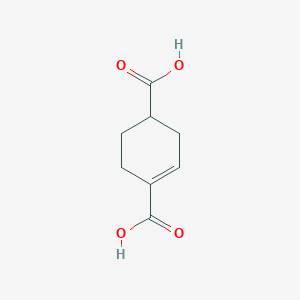
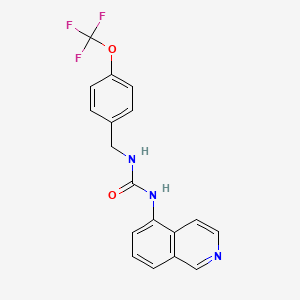
![2-({[2-Nitro-1-(4-nitrophenyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12581642.png)
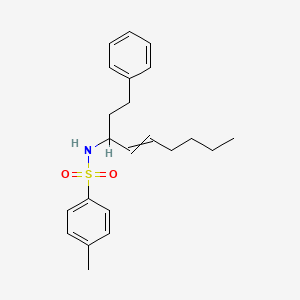
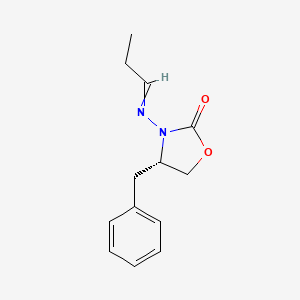
![[(4-Phenyl-1,2,5-thiadiazol-3-yl)oxy]methyl thiocyanate](/img/structure/B12581673.png)
![2-Cyclopenten-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12581679.png)
![1-Cyano-3-[(2-oxo-2H-1-benzopyran-7-yl)oxy]propyl acetate](/img/structure/B12581680.png)
![6-[(Octadecylcarbamoyl)amino]hexanoic acid](/img/structure/B12581687.png)
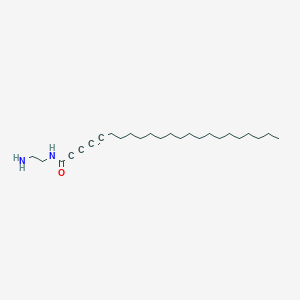
![3-[(Octadecyloxy)carbonyl]henicosanoate](/img/structure/B12581689.png)
